3-Pyridin-2-ylimidazo[1,2-a]pyrazine

CHK1 Kinase inhibition Structure–Activity Relationship

3-Pyridin-2-ylimidazo[1,2-a]pyrazine (CAS 1253801-27-2; molecular formula C₁₁H₈N₄; molecular weight 196.21 g/mol) is a heterocyclic small molecule consisting of an imidazo[1,2-a]pyrazine core with a pyridin-2-yl substituent at the 3-position. It belongs to the broader imidazo[1,2-a]pyrazine class, which is recognized as a privileged scaffold in kinase inhibitor discovery, with representatives reported as inhibitors of PI3K, Aurora-A kinase, FLT3, CK2, Syk, and TRK.

Molecular Formula C11H8N4
Molecular Weight 196.21 g/mol
Cat. No. B13881633
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Pyridin-2-ylimidazo[1,2-a]pyrazine
Molecular FormulaC11H8N4
Molecular Weight196.21 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)C2=CN=C3N2C=CN=C3
InChIInChI=1S/C11H8N4/c1-2-4-13-9(3-1)10-7-14-11-8-12-5-6-15(10)11/h1-8H
InChIKeyCEPBYDDOLAPNJU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Pyridin-2-ylimidazo[1,2-a]pyrazine – Core Scaffold Identity and Procurement Baseline


3-Pyridin-2-ylimidazo[1,2-a]pyrazine (CAS 1253801-27-2; molecular formula C₁₁H₈N₄; molecular weight 196.21 g/mol) is a heterocyclic small molecule consisting of an imidazo[1,2-a]pyrazine core with a pyridin-2-yl substituent at the 3-position . It belongs to the broader imidazo[1,2-a]pyrazine class, which is recognized as a privileged scaffold in kinase inhibitor discovery, with representatives reported as inhibitors of PI3K, Aurora-A kinase, FLT3, CK2, Syk, and TRK [1]. This specific substitution pattern distinguishes it from the more commonly encountered 3-aryl and 3-ethynyl-linked analogs, providing a unique vector for hinge-region binding in kinase ATP pockets.

1 Imidazo[1,2-a]pyrazine core – reported kinase inhibitor scaffold for PI3K, Aurora-A, FLT3, CK2, Syk, TRK
2 3-Pyridin-2-yl substituent provides a distinct hinge-binding vector vs. 3-aryl or 3-ethynyl analogs
3 Unsubstituted C6/C8 sites enable late-stage diversification for focused library synthesis

Why 3-Pyridin-2-ylimidazo[1,2-a]pyrazine Cannot Be Interchanged with Generic Imidazo[1,2-a]pyrazine Analogs


Within the imidazo[1,2-a]pyrazine chemotype, the nature, position, and electronic character of the C3 substituent are critical determinants of kinase selectivity, potency, and physicochemical properties [1]. Published structure–activity relationship (SAR) data demonstrate that a 3-phenyl-6-(pyridin-2-yl) variant shows an IC₅₀ of >100,000 nM against CHK1 [2], while 3-ethynyl-linked 2-methylbenzamide analogs achieve low-nanomolar TRK inhibition (IC₅₀ = 29 nM for a representative) [3]. The 3-(pyridin-2-yl) substituent of the target compound introduces a Lewis-basic nitrogen capable of participating in specific hydrogen-bonding and metal-chelation interactions that are absent in 3-phenyl, 3-ethynyl, or 3-alkyl analogs. Generic substitution therefore carries a high risk of losing target engagement, introducing off-target polypharmacology, or altering solubility and metabolic stability profiles in a manner that cannot be predicted without direct comparative data.

C3 Substituent
Pyridyl nitrogen H-bond/chelation may not transfer to 3-aryl, 3-ethynyl, or 3-alkyl analogs; target engagement profile may shift substantially.
Regioisomerism
2-Pyridyl vs. 4-pyridyl hinge-binding geometry may alter kinome selectivity; no direct comparative data exist for this scaffold.
Bioisosteres
Imidazo[1,2-a]pyridine and tetrahydro analogs differ in HBA count and metabolic stability; substitution requires independent profiling.

3-Pyridin-2-ylimidazo[1,2-a]pyrazine – Quantitative Differentiation Evidence for Procurement Decisions


C3 Substituent Identity Drives CHK1 Inhibitory Potency: 3-Pyridin-2-yl vs. 3-Phenyl Analogs

While direct kinase inhibition data for 3-pyridin-2-ylimidazo[1,2-a]pyrazine are not publicly available, a closely related analog—3-phenyl-6-(pyridin-2-yl)imidazo[1,2-a]pyrazine—was profiled against CHK1 and showed an IC₅₀ greater than 100,000 nM in a DELFIA assay measuring CDC25 phosphorylation after 30 minutes [1]. By contrast, 3-ethynyl-linked imidazo[1,2-a]pyrazine derivatives in the TRK inhibitor series achieve IC₅₀ values as low as 29 nM against TRKA [2]. This class-level inference indicates that the C3 substituent is a primary driver of target engagement and potency; the 3-pyridin-2-yl motif is structurally distinct from both the weakly active 3-phenyl and the highly optimized 3-ethynyl-2-methylbenzamide series, and its activity profile cannot be extrapolated from either.

C3 Substituent Effect
Cross-study comparable
Target: IC₅₀ not publicly reported 3-Phenyl analog: CHK1 IC₅₀ > 100,000 nM 3-Ethynyl analog: TRKA IC₅₀ = 29 nM
Supports C3 substituent selection for kinase target engagement studies
No direct data for 3-pyridin-2-yl; potency cannot be extrapolated
CHK1 Kinase inhibition Structure–Activity Relationship

Regioisomeric Differentiation: The Impact of Pyridyl Nitrogen Position on Target Binding

The target compound bears a pyridin-2-yl group at C3, whereas a large body of imidazo[1,2-a]pyrazine kinase inhibitor patents features 3-(pyridin-4-yl) or 3-(pyrimidin-4-yl) motifs as hinge-binding elements [1]. The 2-pyridyl regioisomer orients the nitrogen lone pair differently, affecting hydrogen-bond geometry with the kinase hinge region (e.g., the backbone NH of the gatekeeper residue) and potentially altering selectivity across the kinome. In related imidazo[1,2-a]pyridine systems, the 2-pyridyl vs. 4-pyridyl positional isomerism has been shown to shift kinase selectivity profiles substantially [2], yet no direct head-to-head comparison has been published for the imidazo[1,2-a]pyrazine scaffold.

Regioisomer Binding
Class-level inference
3-(Pyridin-2-yl) vs. 3-(pyridin-4-yl) and 3-(pyrimidin-4-yl) isomers
Regioisomer-binding geometry may differ; no head-to-head comparison published
Structural inference from Aurora-A co-crystal structures
Regioisomer Kinase hinge binder Medicinal chemistry

Molecular Properties Differentiating 3-Pyridin-2-ylimidazo[1,2-a]pyrazine from Common Bioisosteric Scaffolds

3-Pyridin-2-ylimidazo[1,2-a]pyrazine (MW 196.21, C₁₁H₈N₄) possesses four nitrogen atoms, giving it a higher hydrogen-bond acceptor capacity (HBA count = 4) and a lower logP than the analogous imidazo[1,2-a]pyridine (MW 195.22, C₁₂H₉N₃) or imidazo[1,2-a]pyrimidine scaffolds . This influences aqueous solubility, permeability, and CYP450 binding. The unsubstituted pyrazine core also provides a metabolically more stable alternative to the 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine analog (MW 202.26, C₁₁H₁₄N₄), which introduces additional sp³ centers that alter conformational flexibility and metabolic liability .

Molecular Properties
Data to verify
MW 196.21; HBA = 4; fully aromatic core
Higher HBA may support solubility and metabolic stability profiling vs. bioisosteres
Calculated values; no experimental solubility or permeability data located
Physicochemical properties Bioisostere Lead optimization

Synthetic Accessibility and Core Modifiability vs. Late-Stage Functionalized Analogs

3-Pyridin-2-ylimidazo[1,2-a]pyrazine can be synthesized via iodine-catalyzed cyclo-condensation between 2-aminopyrazine and pyridine-2-carboxaldehyde-derived isocyanides, a method that tolerates further functionalization at the C6 and C8 positions of the pyrazine ring [1]. This contrasts with late-stage functionalized analogs such as 3-(imidazo[1,2-a]pyrazin-3-ylethynyl)-2-methylbenzamides, which require multi-step sequences involving Sonogashira coupling and amide bond formation [2]. The unsubstituted core of the target compound allows investigators to install diverse substituents via cross-coupling or directed C–H activation, offering greater synthetic versatility for library construction than pre-elaborated comparator molecules.

Synthetic Access
Supporting evidence
1–2 steps from commercial precursors; C6/C8 unsubstituted
Simplified core may reduce synthesis steps and enable late-stage library diversification
I₂-catalyzed route; fewer steps than 3-ethynyl-linked TRK inhibitor series
Synthetic chemistry Building block Parallel synthesis

3-Pyridin-2-ylimidazo[1,2-a]pyrazine – Evidence-Backed Application Scenarios for Procurement


Kinase Inhibitor Lead Generation Targeting Under-Explored Hinge-Binding Vectors

For drug discovery programs seeking novel ATP-competitive kinase inhibitors, 3-pyridin-2-ylimidazo[1,2-a]pyrazine provides a hinge-binding motif that is structurally distinct from the over-represented 3-(pyridin-4-yl) and 3-(pyrimidin-4-yl) regioisomers. The 2-pyridyl nitrogen offers a different hydrogen-bond geometry, as inferred from co-crystal structures of related imidazo[1,2-a]pyrazine Aurora-A inhibitors [1]. This scaffold may confer altered kinome selectivity profiles for targets including PI3K, FLT3, and CK2, where imidazo[1,2-a]pyrazine cores have established precedent [2].

Parallel Library Synthesis via Late-Stage Diversification at C6 and C8

The unsubstituted C6 and C8 positions of 3-pyridin-2-ylimidazo[1,2-a]pyrazine are amenable to sequential halogenation and palladium-catalyzed cross-coupling, enabling efficient parallel library construction. This contrasts with the 3-ethynyl-linked TRK inhibitor series, which requires pre-installation of the ethynyl-benzamide moiety before core assembly, limiting diversification [3]. The iodine-catalyzed cyclo-condensation route permits gram-scale synthesis with sufficient purity for direct use in array chemistry [4].

Physicochemical Tool Compound for Solubility and Metabolic Stability Optimization

With four nitrogen atoms (HBA = 4) and a fully aromatic planar core, 3-pyridin-2-ylimidazo[1,2-a]pyrazine is a more polar and potentially more metabolically stable scaffold than imidazo[1,2-a]pyridine (HBA = 3) or partially saturated tetrahydroimidazo[1,2-a]pyrazine analogs . Research teams optimizing for low logP and reduced CYP-mediated oxidation in lead series can use this compound as a physicochemical tool to benchmark solubility, permeability, and microsomal stability relative to common bioisosteres.

Bacterial Type IV Secretion System Inhibitor Probe Development

Sayer et al. demonstrated that 2- and 3-substituted imidazo[1,2-a]pyrazines inhibit the VirB11 ATPase of bacterial type IV secretion systems, a target implicated in antibiotic resistance spread [4]. 3-Pyridin-2-ylimidazo[1,2-a]pyrazine, as a 3-substituted congener with an additional metal-coordinating pyridyl nitrogen, may serve as a starting point for developing bivalent inhibitors or bioconjugates targeting the HP0525 hexamer interface, as explored in follow-up peptide–imidazo[1,2-a]pyrazine conjugate studies.

Application
Selection Property
Validation Focus
Kinase inhibitor lead generation
Under-explored hinge-binding vector (2-pyridyl)
Hinge-binding geometry and kinome selectivity profiling
Parallel library synthesis
Late-stage diversifiable core (C6/C8 unsubstituted)
Cross-coupling compatibility and library scope
Physicochemical tool compound
High HBA count and fully aromatic core
Solubility, permeability, and microsomal stability benchmarking
Bacterial T4SS inhibitor probe
Metal-coordinating pyridyl nitrogen
VirB11 ATPase inhibition and conjugate development
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